![molecular formula C15H13NO2 B10842906 3-benzyl-6-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B10842906.png)
3-benzyl-6-methylbenzo[d]oxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-6-methylbenzo[d]oxazol-2(3H)-one is an organic compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This specific compound is characterized by the presence of a benzyl group at the third position and a methyl group at the sixth position of the benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-6-methylbenzo[d]oxazol-2(3H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminophenol with benzyl bromide and methyl iodide in the presence of a base such as potassium carbonate can lead to the formation of the desired benzoxazole compound. The reaction typically requires refluxing in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of microwave irradiation has been explored to accelerate the reaction rates and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-6-methylbenzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The benzyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxazole derivatives with additional oxygen-containing functional groups.
Reduction: Reduced benzoxazole compounds with hydrogenated functional groups.
Substitution: Benzoxazole derivatives with substituted benzyl or methyl groups.
Scientific Research Applications
3-Benzyl-6-methylbenzo[d]oxazol-2(3H)-one has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3-benzyl-6-methylbenzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzo[d]oxazol-6-yl)methanol: Another benzoxazole derivative with a methyl group at the second position and a hydroxymethyl group at the sixth position.
2-Methylbenzo[d]oxazol-4-yl acetate: A benzoxazole compound with a methyl group at the second position and an acetate group at the fourth position.
4-Chloro-2-methylbenzo[d]oxazole: A benzoxazole derivative with a methyl group at the second position and a chloro group at the fourth position.
Uniqueness
3-Benzyl-6-methylbenzo[d]oxazol-2(3H)-one is unique due to the presence of both benzyl and methyl groups, which confer distinct chemical properties and potential applications. Its structural features allow for diverse chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C15H13NO2 |
|---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
3-benzyl-6-methyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C15H13NO2/c1-11-7-8-13-14(9-11)18-15(17)16(13)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
InChI Key |
HYWGUCHKPHXSGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)O2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


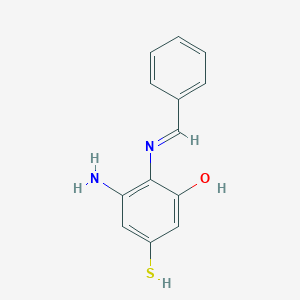
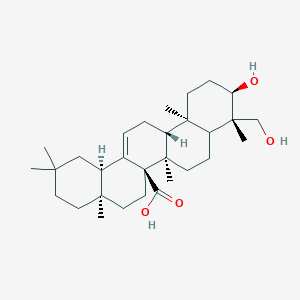
![3-[7-(Benzylmethylamino)-heptyloxy]xanthen-9-one](/img/structure/B10842834.png)
![3-[8-(Benzylmethylamino)octyloxy]xanthen-9-one](/img/structure/B10842840.png)


![3-{4-[(Aminosulfonyl)oxy]benzoyl}phenyl sulfamate](/img/structure/B10842856.png)
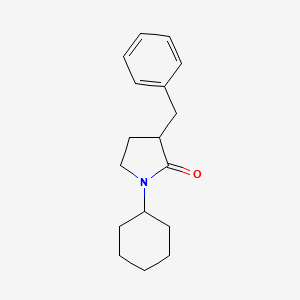
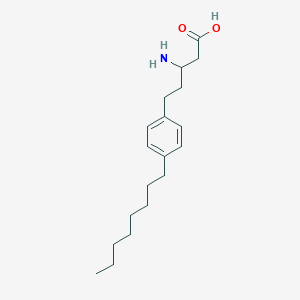
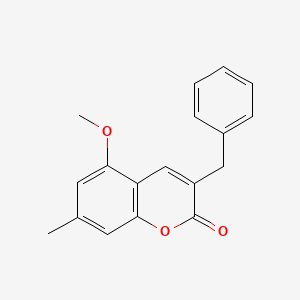


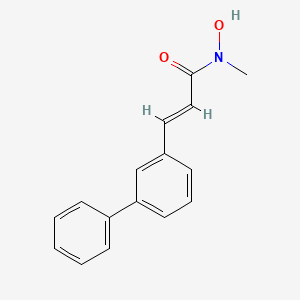
![3-Biphenyl-4-ylethynyl-5-methyl-[1,2,4]triazine](/img/structure/B10842914.png)
